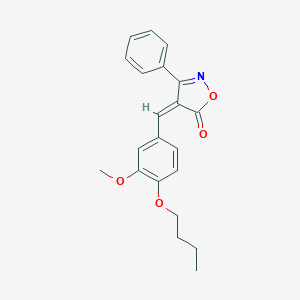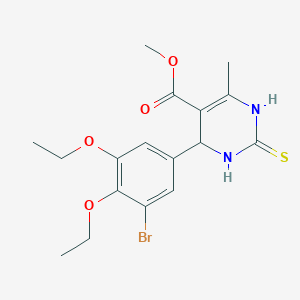![molecular formula C27H27NO3 B307575 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307575.png)
6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one, also known as EDPB, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one involves the inhibition of several enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation. This compound has been found to induce apoptosis by activating the p53 pathway and inhibiting the Akt pathway.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Bcl-2 pathway. It has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes. This compound has been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has several advantages for lab experiments. It is easy to synthesize using the Suzuki-Miyaura coupling reaction, and it has been found to have low toxicity in normal cells. However, this compound has several limitations for lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. This compound also has a short half-life, making it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one. One direction is to study its potential as a cancer therapy. This compound has been found to induce apoptosis in cancer cells, and it has low toxicity in normal cells, making it a potential candidate for cancer therapy. Another direction is to study its potential as an antifungal and antibacterial agent. This compound has been found to inhibit the growth of fungal and bacterial cells, making it a potential candidate for the development of new antibiotics. Finally, future studies could focus on improving the solubility and stability of this compound, making it easier to use in lab experiments and potential therapies.
Conclusion
In conclusion, this compound is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. It has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. This compound has been found to have several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, this compound has the potential to be a valuable tool for cancer therapy and the development of new antibiotics.
Métodos De Síntesis
6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has been synthesized using different methods, including the Pictet-Spengler reaction and the Suzuki-Miyaura coupling reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Suzuki-Miyaura coupling reaction involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. Both methods have been used to synthesize this compound, but the Suzuki-Miyaura coupling reaction has been found to be more efficient.
Aplicaciones Científicas De Investigación
6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has been the focus of scientific research due to its potential therapeutic applications. It has been studied for its anticancer, antifungal, and antibacterial properties. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Propiedades
Fórmula molecular |
C27H27NO3 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-5,6,8,10-tetrahydrobenzo[c]phenanthridin-7-one |
InChI |
InChI=1S/C27H27NO3/c1-4-31-23-13-17(10-12-21(23)29)25-24-20(14-27(2,3)15-22(24)30)19-11-9-16-7-5-6-8-18(16)26(19)28-25/h5-13,25,28-29H,4,14-15H2,1-3H3 |
Clave InChI |
MQTXHLJNZDMFTE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C5=CC=CC=C5C=C4)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C5=CC=CC=C5C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-diiodo-4-[(2Z)-2-(8-methoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B307492.png)
![3-[(3-chlorophenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307493.png)
![2-[(2-chlorobenzyl)sulfanyl]-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307495.png)
![4-(3-bromobenzylidene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one](/img/structure/B307496.png)
![Ethyl 4-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307497.png)
![5-acetyl-4-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B307498.png)

![ethyl {5-bromo-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetate](/img/structure/B307501.png)

![ethyl 2-[2-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-5-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307503.png)
![4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B307506.png)
![(5Z)-5-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B307512.png)
![2-methyl-5-[(4-oxo-1,3-thiazol-2-yl)amino]isoindole-1,3-dione](/img/structure/B307514.png)
![7-Propionyl-6-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl propyl sulfide](/img/structure/B307517.png)